molecular formula C9H11BF3K B13463270 Potassium trifluoro(3,4,5-trimethylphenyl)boranuide

Potassium trifluoro(3,4,5-trimethylphenyl)boranuide

Cat. No.: B13463270
M. Wt: 226.09 g/mol
InChI Key: RGBFXQAFBGDBMI-UHFFFAOYSA-N
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Description

Potassium trifluoro(3,4,5-trimethylphenyl)boranuide is an organotrifluoroborate compound. Organotrifluoroborates are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound is characterized by the presence of a trifluoroborate group attached to a 3,4,5-trimethylphenyl ring, with potassium as the counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro(3,4,5-trimethylphenyl)boranuide typically involves the reaction of 3,4,5-trimethylphenylboronic acid with potassium fluoride and a fluorinating agent such as tetra-n-butylammonium fluoride (TBAF). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(3,4,5-trimethylphenyl)boranuide primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the coupling of the organotrifluoroborate with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate, sodium hydroxide), aryl or vinyl halides.

    Conditions: The reaction is typically carried out in an organic solvent such as THF or toluene, under an inert atmosphere (e.g., nitrogen or argon), and at elevated temperatures (e.g., 80-100°C).

Major Products

The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Potassium trifluoro(3,4,5-trimethylphenyl)boranuide has several applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Employed in the production of advanced materials, such as polymers and electronic materials, due to its ability to form stable carbon-carbon bonds.

Mechanism of Action

The mechanism of action of potassium trifluoro(3,4,5-trimethylphenyl)boranuide in cross-coupling reactions involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The organotrifluoroborate transfers its aryl group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or vinyl-aryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

  • Potassium 4-methoxyphenyltrifluoroborate
  • Potassium 4-methylphenyltrifluoroborate
  • Potassium 3-(4-morpholinylcarbonyl)phenyltrifluoroborate
  • Potassium trifluoro(4-formylphenyl)boranuide

Uniqueness

Potassium trifluoro(3,4,5-trimethylphenyl)boranuide is unique due to the presence of three methyl groups on the phenyl ring, which can influence its reactivity and steric properties. This makes it particularly useful in reactions where steric hindrance plays a crucial role in determining the outcome of the reaction.

Properties

Molecular Formula

C9H11BF3K

Molecular Weight

226.09 g/mol

IUPAC Name

potassium;trifluoro-(3,4,5-trimethylphenyl)boranuide

InChI

InChI=1S/C9H11BF3.K/c1-6-4-9(10(11,12)13)5-7(2)8(6)3;/h4-5H,1-3H3;/q-1;+1

InChI Key

RGBFXQAFBGDBMI-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC(=C(C(=C1)C)C)C)(F)(F)F.[K+]

Origin of Product

United States

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